1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-11(18)12-2-4-14(5-3-12)21(19,20)16-8-9-17-13(10-16)6-7-15-17/h2-7H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZZKUKNDFLANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by sulfonylation and subsequent functionalization to introduce the ethanone moiety. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, appropriate solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds derived from the pyrazolo[1,5-a]pyrazine scaffold in anticancer research. For instance, derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one have been evaluated for their ability to act as negative allosteric modulators of metabotropic glutamate receptors (mGluR2), which are implicated in cancer progression and metastasis . These compounds have shown promise in inhibiting tumor growth in vitro and in vivo.
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant properties. A series of pyrazolines derived from similar structures have demonstrated efficacy in reducing seizure activity in animal models . The mechanism involves modulation of neurotransmitter systems, which is crucial for developing new antiepileptic drugs.
Anti-inflammatory Effects
Research indicates that compounds containing the sulfonamide functional group exhibit anti-inflammatory properties. The sulfonamide moiety can enhance the pharmacological profile of the parent compound by improving solubility and bioavailability . This has led to the synthesis of novel derivatives that are being tested for their anti-inflammatory effects in various preclinical models.
Synthesis and Development
The synthesis of 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions including cyclization and functionalization processes. The synthetic routes have been optimized to enhance yield and purity, which is critical for subsequent biological testing.
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study on mGluR2 Modulation | Identified as a negative allosteric modulator | Potential use in cancer therapy |
| Anticonvulsant Evaluation | Reduced seizure frequency in models | Development of new antiepileptic drugs |
| Anti-inflammatory Research | Showed significant reduction in inflammation markers | Potential applications in treating inflammatory diseases |
Mechanism of Action
The mechanism of action of 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone involves its role as a negative allosteric modulator of the mGluR2 receptor. By binding to an allosteric site on the receptor, the compound induces conformational changes that reduce the receptor’s activity. This modulation affects intracellular signaling pathways, leading to altered synaptic transmission and neuronal excitability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
Physicochemical and Pharmacokinetic Properties
- Polarity and Solubility : The sulfonyl group in the target compound increases aqueous solubility compared to methylsulfonyl or trifluoromethylphenyl analogs, which rely on lipophilic interactions .
- Molecular Weight : Estimated at ~400–450 g/mol, similar to analogs like Compound 28 (443 g/mol), aligning with Lipinski’s rules for drug-likeness .
Research Findings and Data Tables
Table 1: Comparative Bioactivity Data
| Compound | Target | EC₅₀/IC₅₀ | Solubility (µg/mL) | Half-Life (h) |
|---|---|---|---|---|
| Target | N/A | N/A | ~20 (predicted) | 2–4 (predicted) |
| VU0462807 | mGlu5 | 15 nM | 35 | 6–8 |
| Compound 28 | Undisclosed | 0.8 µM | 12 | 3–5 |
| Parkin Modulator | Parkin | 0.7 µM | 8 | 12+ |
Biological Activity
1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure consisting of a sulfonamide group attached to a dihydropyrazolo[1,5-a]pyrazine moiety, which is linked to a phenyl group through an ethanone bridge. The molecular formula is CHNOS, and its molecular weight is approximately 302.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 302.35 g/mol |
| CAS Number | 2309457-51-8 |
This compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain perception .
- Modulation of Receptor Activity : This compound has been identified as a negative allosteric modulator of metabotropic glutamate receptors (mGluR2), suggesting its potential use in treating neurological disorders by altering glutamatergic signaling pathways .
Pharmacological Effects
Research indicates that this compound exhibits the following pharmacological effects:
- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages .
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. In particular, it was effective against human breast cancer cells by inducing apoptosis and cell cycle arrest .
Case Studies
Several studies have explored the biological activity of related compounds and provided insights into the potential applications of this compound:
- Study on Anti-inflammatory Effects : A study published in Molecules highlighted the anti-inflammatory effects of dihydropyrazolo derivatives. The findings suggested that these compounds could serve as lead structures for developing new anti-inflammatory agents .
- Cancer Cell Proliferation Inhibition : Research conducted on pyrazolo compounds indicated their ability to inhibit cell proliferation in various cancer models. The study emphasized the need for further investigation into their mechanisms and therapeutic potentials .
- Pharmacokinetic Studies : Pharmacokinetic evaluations revealed that related dihydropyrazolo compounds exhibit rapid clearance rates in vivo. Understanding these dynamics is crucial for optimizing dosage regimens in clinical settings .
Q & A
Q. What are the critical steps for synthesizing 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of pyrazolo-pyrazine intermediates followed by sulfonation and coupling with a phenyl ethanone moiety. Key steps include:
- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to enhance selectivity .
- Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction progression and minimizes side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with specific attention to sulfonyl (-SO-) and ketone (C=O) groups .
- X-ray Crystallography : Resolves stereochemistry and molecular conformation, particularly for the dihydropyrazine ring and sulfonyl-phenyl linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. How can reaction intermediates be stabilized during synthesis?
- Methodological Answer :
- Temperature Control : Maintain sub-zero temperatures (-10°C to 0°C) during sulfonation to prevent decomposition .
- Inert Atmosphere : Use nitrogen/argon to protect reactive intermediates (e.g., pyrazolo-pyrazine precursors) from oxidation .
- Acid Scavengers : Add triethylamine or NaHCO to neutralize acidic byproducts in coupling reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
- Methodological Answer :
- Functional Group Modification : Replace the sulfonyl group with methylsulfonyl or amide derivatives to assess changes in enzyme inhibition .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs (e.g., pyrazine ring, ketone group) .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry to quantify IC values .
Q. What computational strategies predict the compound’s binding affinity with target proteins?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide simulates interactions with active sites (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over 100-ns trajectories .
- Free Energy Calculations : MM/GBSA or MM/PBSA quantifies binding energies, prioritizing high-affinity derivatives .
Q. How should researchers resolve contradictions in reported biological activity data for pyrazolo-pyrazine derivatives?
- Methodological Answer :
- Dose-Response Analysis : Establish EC curves under standardized conditions (e.g., pH 7.4, 37°C) to compare potency .
- Assay Validation : Use positive controls (e.g., known kinase inhibitors) to confirm experimental reproducibility .
- Meta-Analysis : Apply statistical tools (ANOVA, regression) to aggregated data from peer-reviewed studies .
Q. What experimental designs are suitable for evaluating environmental impacts of this compound?
- Methodological Answer :
- Long-Term Ecotoxicity Studies : Expose model organisms (e.g., Daphnia magna) to graded concentrations (0.1–100 ppm) over 30 days, monitoring survival and reproduction .
- Degradation Kinetics : Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions .
- Partition Coefficients : Measure log (octanol-water) and soil adsorption coefficients () to predict environmental mobility .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
